molecular formula C28H19BrN4O6S B11553780 2-bromo-4-nitro-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate

2-bromo-4-nitro-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11553780
M. Wt: 619.4 g/mol
InChI Key: NXECMCABMXJXFS-YZOKFQGHSA-N
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Description

2-BROMO-4-NITRO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound that features a combination of bromine, nitro, phenylformamido, thiophene, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-4-NITRO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multi-step organic reactions. The process may start with the bromination of a suitable aromatic precursor, followed by nitration to introduce the nitro group. Subsequent steps involve the formation of the phenylformamido and thiophene groups through amide bond formation and thiophene ring construction, respectively. The final step involves the esterification with benzoic acid to form the benzoate ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylformamido group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Products may include sulfoxides or sulfones from the thiophene ring.

    Reduction: The primary amine derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-BROMO-4-NITRO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

  • 2-BROMO-4-METHYL-6-NITROPHENOL
  • 2-BROMO-4-NITROPHENOL
  • 2-BROMO-4,6-DINITROANILINE

Comparison:

    2-BROMO-4-METHYL-6-NITROPHENOL: Similar in having bromine and nitro groups, but lacks the complexity of the phenylformamido and thiophene groups.

    2-BROMO-4-NITROPHENOL: Similar in having bromine and nitro groups, but lacks the additional functional groups present in the target compound.

    2-BROMO-4,6-DINITROANILINE: Contains multiple nitro groups and bromine, but differs in the overall structure and functional groups.

Properties

Molecular Formula

C28H19BrN4O6S

Molecular Weight

619.4 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-6-bromo-4-nitrophenyl] benzoate

InChI

InChI=1S/C28H19BrN4O6S/c29-23-15-21(33(37)38)14-20(25(23)39-28(36)19-10-5-2-6-11-19)17-30-32-27(35)24(16-22-12-7-13-40-22)31-26(34)18-8-3-1-4-9-18/h1-17H,(H,31,34)(H,32,35)/b24-16+,30-17+

InChI Key

NXECMCABMXJXFS-YZOKFQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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